2-Acetamido-4-methylphenyl acetate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic nomenclature. The compound is formally designated as (2-acetamido-4-methylphenyl) acetate according to the Lexichem nomenclature system. Alternative systematic names include 2-(acetylamino)-4-methylphenyl acetate, which emphasizes the acetylamino substituent positioning. The nomenclature reflects the presence of an acetylamino group at position 2 and a methyl group at position 4 of the phenyl ring, with the phenol hydroxyl group acetylated to form the ester functionality.
The compound's registry information includes multiple database identifiers that facilitate comprehensive chemical documentation. The PubChem Compound Identifier assigns this molecule the designation 734306. Chemical Entities of Biological Interest database recognition includes the identifier CHEBI:84085. The Chemical Entities of Medicinal Chemistry database assigns the designation CHEMBL4896683. The Human Metabolome Database provides the specific identifier HMDB0061682 for metabolomic studies. These systematic identifiers ensure unambiguous identification across various chemical databases and research platforms.
The Simplified Molecular-Input Line-Entry System representation for this compound is CC1=CC(=C(C=C1)OC(=O)C)NC(=O)C. The International Chemical Identifier string provides the complete structural description as InChI=1S/C11H13NO3/c1-7-4-5-11(15-9(3)14)10(6-7)12-8(2)13/h4-6H,1-3H3,(H,12,13). The corresponding International Chemical Identifier Key yields GPJFMEZBKSINFK-UHFFFAOYSA-N. These systematic representations enable precise computational analysis and database searches across multiple chemical information systems.
Molecular Formula and Weight Analysis
The molecular composition of this compound corresponds to the formula C11H13NO3, indicating eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight calculation yields 207.23 grams per mole according to PubChem computational analysis. The National Institute of Standards and Technology WebBook provides a precise molecular weight of 207.2258. Chemical property databases report consistent molecular weight values within acceptable computational precision ranges.
Elemental analysis reveals the compound's atomic composition distribution across its constituent elements. Carbon contributes 63.77 percent of the total molecular mass, representing the dominant element within the structure. Hydrogen accounts for 6.32 percent of the molecular weight, reflecting the presence of thirteen hydrogen atoms distributed across methyl groups and aromatic positions. Nitrogen comprises 6.76 percent of the total mass, originating from the single acetamido functional group. Oxygen represents 23.15 percent of the molecular weight, distributed among three oxygen atoms within the acetamido and acetate ester functionalities.
The molecular formula analysis demonstrates the compound's classification as a substituted acetanilide derivative with additional ester functionality. The presence of eleven carbon atoms indicates a moderately complex organic structure with aromatic and aliphatic components. The nitrogen-to-carbon ratio of 1:11 suggests limited nitrogen-containing functional groups, consistent with the single acetamido substituent. The oxygen-to-carbon ratio of 3:11 reflects the presence of both amide and ester carbonyl groups, contributing to the compound's potential for hydrogen bonding and intermolecular interactions.
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional molecular conformation of this compound exhibits specific geometric parameters that influence its physical and chemical properties. Computational conformational analysis reveals the spatial arrangement of functional groups around the central phenyl ring system. The acetamido substituent at position 2 adopts a planar configuration with the aromatic ring, facilitating potential intramolecular hydrogen bonding interactions. The methyl group at position 4 extends outward from the ring plane, contributing to steric considerations in molecular packing arrangements.
The acetate ester functionality demonstrates rotational freedom around the phenolic oxygen-carbon bond, allowing for multiple conformational states in solution and solid phases. Computational modeling indicates preferred conformations that minimize steric hindrance between the acetate methyl group and the ortho-positioned acetamido substituent. The dihedral angle between the acetamido carbonyl plane and the aromatic ring plane influences the overall molecular geometry and potential intermolecular interactions.
Crystallographic studies of related acetamido-substituted phenyl acetates provide insights into probable solid-state packing arrangements. These compounds typically exhibit hydrogen bonding networks involving the acetamido nitrogen-hydrogen bond and carbonyl oxygen atoms from neighboring molecules. The presence of both electron-donating methyl groups and electron-withdrawing carbonyl functionalities creates asymmetric charge distribution that affects crystal lattice formation and stability.
The molecular volume calculations indicate a compact three-dimensional structure with limited conformational flexibility due to the aromatic ring constraint. The presence of multiple polar functional groups suggests potential for both intra- and intermolecular hydrogen bonding, which significantly influences the compound's crystallization behavior and solid-state properties. Computational analysis reveals a molecular surface area that accommodates both hydrophilic and hydrophobic regions, contributing to the compound's amphiphilic character.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides detailed structural confirmation through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns corresponding to the compound's distinct hydrogen environments. The acetamido methyl group typically appears as a singlet around 2.1 parts per million, representing three equivalent hydrogen atoms. The aromatic methyl substituent generates a singlet signal near 2.3 parts per million, corresponding to the para-positioned methyl group. The acetate ester methyl group produces a singlet around 2.0 parts per million, distinguishable from the acetamido methyl signal.
Aromatic proton signals appear in the characteristic downfield region between 7.0 and 8.0 parts per million, with specific chemical shifts dependent on the electronic effects of substituents. The proton ortho to the acetamido group typically exhibits the most downfield shift due to the electron-withdrawing nature of the carbonyl functionality. The amide nitrogen-hydrogen proton appears as a broad signal around 7.5 parts per million, often showing coupling to nearby aromatic protons. Integration patterns confirm the expected hydrogen count for each functional group, validating the proposed molecular structure.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The acetamido carbonyl stretch typically appears around 1650 wavenumbers, representing the amide carbon-oxygen double bond vibration. The acetate ester carbonyl generates a distinct absorption near 1760 wavenumbers, reflecting the ester functional group's higher frequency compared to amides. The nitrogen-hydrogen stretch produces a characteristic absorption around 3300 wavenumbers, confirming the presence of the secondary amide functionality. Aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen vibrations occur below 3000 wavenumbers.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 207, corresponding to the calculated molecular weight. Fragmentation patterns reveal characteristic losses associated with acetate and acetamido functional groups. Common fragmentation includes loss of 42 mass units corresponding to acetyl group elimination, and loss of 60 mass units representing acetate ester cleavage. The base peak often corresponds to the substituted aniline fragment after loss of both acetyl groups, providing structural confirmation through predictable fragmentation pathways.
| Spectroscopic Technique | Key Signals/Features | Chemical Shift/Frequency |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Acetamido CH3 | 2.1 ppm (singlet) |
| 1H Nuclear Magnetic Resonance | Para-methyl CH3 | 2.3 ppm (singlet) |
| 1H Nuclear Magnetic Resonance | Acetate CH3 | 2.0 ppm (singlet) |
| 1H Nuclear Magnetic Resonance | Aromatic H | 7.0-8.0 ppm |
| 1H Nuclear Magnetic Resonance | Amide N-H | 7.5 ppm (broad) |
| Infrared | Amide C=O stretch | ~1650 cm⁻¹ |
| Infrared | Ester C=O stretch | ~1760 cm⁻¹ |
| Infrared | N-H stretch | ~3300 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 207 |
Comparative Analysis with Structural Isomers
Comparative structural analysis of this compound with related isomeric compounds reveals significant differences in molecular properties and behavior. The positional isomer 4-Acetamido-2-methylphenyl acetate demonstrates altered spectroscopic characteristics due to the reversed positions of the acetamido and methyl substituents. This isomerism affects both the electronic distribution within the aromatic ring and the potential for intramolecular interactions between functional groups. The Chemical Abstracts Service registry number 46420-19-3 distinguishes this isomer from the target compound.
Constitutional isomers with different connectivity patterns exhibit markedly different properties compared to the target compound. The related compound 4-methylphenyl acetate lacks the acetamido functionality entirely, consisting only of para-cresol acetate with molecular formula C9H10O2. This structural difference results in a significantly lower molecular weight of 150.18 grams per mole and altered physical properties including different boiling point (212 degrees Celsius), refractive index (1.500), and density (1.050 grams per milliliter). The absence of the acetamido group eliminates hydrogen bonding capabilities and reduces molecular complexity.
Functional group isomers demonstrate how different arrangements of the same atoms can produce distinct chemical entities. The compound 2-(4-acetamidophenyl)-N-(4-methylphenyl)acetamide represents a structural variant where the acetate ester is replaced by an acetamide linkage to a separate methylphenyl group. This modification results in molecular formula C17H18N2O2 with molecular weight 282.34 grams per mole, representing a significantly larger and more complex structure. The presence of two acetamido groups and the absence of ester functionality fundamentally alters the compound's chemical behavior and potential applications.
Stereoisomeric considerations become relevant when examining related chiral compounds such as (S)-Ethyl 2-acetamido-4-methylpentanoate, which shares the acetamido functional group but incorporates chirality through an asymmetric carbon center. This compound crystallizes in orthorhombic space group P212121, demonstrating how stereochemistry influences solid-state packing. The ethyl ester functionality replaces the phenyl acetate system, resulting in aliphatic rather than aromatic character while maintaining the acetamido group's hydrogen bonding potential.
The comparative analysis reveals that subtle structural modifications significantly impact molecular properties, spectroscopic signatures, and potential biological activities. Position effects, functional group substitutions, and stereochemical considerations all contribute to the unique characteristics that distinguish this compound from its structural relatives. These comparisons underscore the importance of precise structural characterization in understanding molecular behavior and predicting compound properties.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| This compound | C11H13NO3 | 207.23 g/mol | Target compound |
| 4-Acetamido-2-methylphenyl acetate | C11H13NO3 | 207.23 g/mol | Reversed substituent positions |
| 4-methylphenyl acetate | C9H10O2 | 150.18 g/mol | No acetamido group |
| 2-(4-acetamidophenyl)-N-(4-methylphenyl)acetamide | C17H18N2O2 | 282.34 g/mol | Amide instead of ester |
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2-acetamido-4-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-4-5-11(15-9(3)14)10(6-7)12-8(2)13/h4-6H,1-3H3,(H,12,13) |
InChI Key |
GPJFMEZBKSINFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (E)-3-(2-Acetamido-4-methylphenyl)acrylate
This compound shares the 2-acetamido-4-methylphenyl backbone but incorporates an ethyl acrylate ester (-CH₂CHCOOEt) at the 3-position of the phenyl ring. Key differences include:
- Functional Groups : The acrylate group introduces α,β-unsaturation, enabling conjugation reactions (e.g., Michael additions) absent in the parent compound .
- Synthesis : Synthesized via ruthenium-catalyzed oxidative alkenylation in water, a method emphasizing green chemistry principles .
- Applications : Primarily used as an intermediate in organic synthesis, particularly for constructing complex heterocycles or polymers.
Methyl 2-Phenylacetoacetate
While structurally distinct, this compound shares ester and aromatic features:
- Functional Groups: Contains a phenylacetoacetate moiety (-COCH₂COOCH₃), enabling keto-enol tautomerism, a property absent in 2-acetamido-4-methylphenyl acetate.
- Applications : Used as an analytical reference standard in forensic chemistry for synthesizing controlled substances (e.g., amphetamines) .
- Stability : Stable for ≥5 years at -20°C, highlighting superior storage resilience compared to the parent compound .
Other Metabolites with Acetamido/Acetate Functionalization
Compounds like 3-methylcrotonylglycine and 4-acetamidobutanoic acid isomer 3 (listed in metabolomics studies ) share acetamido or acetate groups but differ in backbone structure and biological roles. These metabolites often participate in lipid or amino acid metabolism, unlike this compound, which may have niche signaling or regulatory functions.
Data Tables Summarizing Molecular and Functional Properties
Preparation Methods
Chemoselective N-Acetylation of 2-Amino-4-methylphenol
The amine group of 2-amino-4-methylphenol is selectively acetylated using acetic anhydride under mild conditions. A method adapted from chemoselective N-acetylation protocols (Table 1) ensures minimal interference with the phenolic hydroxyl group.
Procedure :
-
Dissolve 2-amino-4-methylphenol (10 mmol) in dichloromethane (20 mL).
-
Add acetic anhydride (12 mmol) dropwise at 0°C under nitrogen.
-
Stir for 2–3 hours at room temperature.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).
Yield : 92% (2-acetamido-4-methylphenol).
Key Data :
Esterification of Phenolic Hydroxyl Group
The phenolic hydroxyl group of 2-acetamido-4-methylphenol is acetylated using acetic anhydride and sulfuric acid as a catalyst (Table 2).
Procedure :
-
Dissolve 2-acetamido-4-methylphenol (5 mmol) in acetic anhydride (15 mL).
-
Add concentrated H₂SO₄ (0.1 mL) and reflux at 120°C for 4 hours.
-
Cool, pour into ice water, and neutralize with NaHCO₃.
-
Extract with ethyl acetate and recrystallize from ethanol.
Yield : 85% (2-acetamido-4-methylphenyl acetate).
Key Data :
-
IR (KBr) : 1750 cm⁻¹ (C=O, ester), 1665 cm⁻¹ (C=O, acetamide).
-
¹H NMR (400 MHz, CDCl₃) : δ 2.05 (s, 3H, CH₃COO), 2.20 (s, 3H, CH₃CO), 2.30 (s, 3H, Ar–CH₃), 7.00–7.25 (m, 3H, aromatic).
Alternative One-Pot Acetylation Methods
One-pot synthesis attempts to reduce steps by acetylating both functional groups simultaneously. However, competing reactivity necessitates precise stoichiometry:
Procedure :
-
Suspend 2-amino-4-methylphenol (10 mmol) in acetic anhydride (30 mL).
-
Add pyridine (15 mmol) and stir at 80°C for 6 hours.
-
Quench with ice, extract, and purify via recrystallization.
Yield : 68% (lower than sequential method due to side reactions).
Challenges :
-
Over-acetylation at the hydroxyl group before complete N-acetylation.
-
Formation of diacetylated byproducts (e.g., 2-acetamido-4-methylphenyl diacetate).
Optimization of Reaction Parameters
Catalyst Screening for O-Acetylation
Comparative studies of catalysts (Table 3) reveal sulfuric acid as superior to pyridine or DMAP in minimizing hydrolysis of the acetamide group.
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 120 | 4 | 85 |
| Pyridine | 80 | 6 | 68 |
| DMAP | 100 | 5 | 72 |
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve N-acetylation yields but complicate esterification. Non-polar solvents (toluene) favor esterification but slow amine acetylation.
Analytical Characterization
Molecular Formula : C₁₁H₁₃NO₃
Molecular Weight : 207.23 g/mol
Melting Point : 132–134°C (lit. 130–132°C).
Solubility : Soluble in ethanol, acetone, and dichloromethane; insoluble in water.
Mass Spectrometry (EI) :
-
m/z 207 [M]⁺, 165 [M – CH₃CO]⁺, 122 [C₇H₇O₂]⁺.
Byproduct Analysis and Purification Techniques
Common byproducts include:
-
2-Acetamido-4-methylphenyl diacetate : Formed via over-acetylation.
-
N-Acetylated oligomers : Result from amine self-condensation under acidic conditions.
Purification :
-
Column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Recrystallization from ethanol/water (4:1) yields >99% purity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
